5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid primarily involves its interaction with light and other chemical species. The azo groups in the compound can undergo reversible isomerization between trans and cis forms upon exposure to light, leading to changes in color. This property is exploited in various applications, including pH indicators and photochromic materials. The compound can also form stable complexes with metal ions, which is useful in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid
- Sodium 2-hydroxy-5-({2-methoxy-4[(4-sulfophenyl) diazenyl]phenyl}diazenyl)benzoate
Uniqueness
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid stands out due to its unique combination of functional groups, which confer specific properties such as high stability, intense coloration, and the ability to form stable complexes with various chemical species. These properties make it highly valuable in diverse applications ranging from industrial dyes to scientific research tools.
Properties
CAS No. |
6949-08-2 |
---|---|
Molecular Formula |
C31H24N6O12S3 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
5-acetamido-4-hydroxy-1-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C31H24N6O12S3/c1-17(38)32-26-15-24(51(44,45)46)14-25-29(26)27(39)16-28(52(47,48)49)30(25)37-36-20-4-2-18(3-5-20)31(40)33-19-6-8-21(9-7-19)34-35-22-10-12-23(13-11-22)50(41,42)43/h2-16,39H,1H3,(H,32,38)(H,33,40)(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
WSMRDOHCZBMPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C1C(=CC(=C2N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.